5-Aminolevulinic acid-13C2,15N hydrochloride

LC-MS Bioanalysis Method Validation Stable Isotope Labeling

Quantification of endogenous 5-ALA in complex matrices like plasma and urine is compromised by ion suppression and variable recovery when using unlabeled standards. This stable isotope-labeled analog solves the problem: - **+3 Da mass shift** from 13C2 and 15N labels ensures baseline resolution from the analyte without chromatographic shift - **≥98% isotopic purity** minimizes signal interference, enabling LLOQ ≤0.05 µM for porphyria research and PK studies - **Exchange-inert labeling** avoids H/D exchange issues associated with deuterated alternatives, ensuring regulatory-compliant data integrity

Molecular Formula C5H10ClNO3
Molecular Weight 170.57 g/mol
Cat. No. B12072241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminolevulinic acid-13C2,15N hydrochloride
Molecular FormulaC5H10ClNO3
Molecular Weight170.57 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(=O)CN.Cl
InChIInChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i3+1,4+1,6+1;
InChIKeyZLHFONARZHCSET-MBIZCHBVSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Aminolevulinic Acid-13C2,15N HCl: Certified Internal Standard


5-Aminolevulinic acid-13C2,15N hydrochloride (5-ALA-13C2,15N HCl; CAS: 113639-01-3) is a stable isotope-labeled analog of the endogenous heme precursor, 5-aminolevulinic acid (5-ALA) . It is specifically designed and certified as an internal standard for the accurate quantification of 5-ALA in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound incorporates two carbon-13 (13C) and one nitrogen-15 (15N) atom, resulting in a mass shift of +3 Da relative to the unlabeled analyte, which provides a quantifiable and stable analytical advantage over other labeling strategies .

Workflow LC-MS/MS quantification of 5-ALA in biological matrices
Selection Certified 13C2,15N-labeled internal standard with +3 Da mass shift
Use Context Supports stable isotope dilution for precise 5-ALA measurement

Substituting 5-ALA-13C2,15N HCl: Data Integrity Risks


Generic substitution of 5-ALA-13C2,15N HCl with unlabeled standards or alternative isotope-labeled analogs introduces significant risks to analytical precision and accuracy. Unlike the target compound, unlabeled reference standards cannot correct for ion suppression or variation in extraction recovery across samples . Furthermore, class-level inference from peer-reviewed LC-MS method development indicates that deuterium-labeled (2H) analogs can exhibit altered chromatographic retention times and extraction recoveries compared to the analyte, leading to inaccurate quantification [1]. In contrast, the incorporation of stable 13C and 15N isotopes ensures near-identical physicochemical behavior to the native 5-ALA molecule while providing a distinct, exchange-inert mass difference that is essential for reliable quantitation in regulated bioanalysis .

5-ALA-13C2,15N HCl Exchange-inert label; consistent retention behavior
Deuterium-labeled analogs H/D exchange risk; altered chromatographic retention
5-ALA-13C2,15N HCl Certified isotopic purity ≥98% atom
Unlabeled or unspecified ISTD No matrix-effect correction; variable enrichment
5-ALA-13C2,15N HCl +3 Da mass shift; clear MS1 resolution
Single-isotope 13C or 15N labels +1 Da shift may overlap with analyte M+1 isotope

5-ALA-13C2,15N HCl: Quantitative Comparison with Alternatives


Label Stability: 13C/15N vs. Deuterium

Internal standard selection in LC-MS/MS requires a label that is both chemically and isotopically stable. The 5-ALA-13C2,15N hydrochloride utilizes 13C and 15N isotopes which are positioned on non-exchangeable sites within the carbon-nitrogen backbone of the molecule . This contrasts with deuterium (2H) labels, which can undergo hydrogen-deuterium exchange with protic solvents or matrix components, altering the effective mass difference and leading to quantification inaccuracies [1]. This is a class-level inference applicable to the 5-ALA molecule, where exchangeable protons exist on the amino and carboxylic acid groups.

Label Stability
Class-level inference
13C/15N: no H/D exchange risk
Supports method robustness across matrices
H/D exchange can alter effective mass difference
LC-MS Bioanalysis Method Validation Stable Isotope Labeling

Isotopic Purity: Certified vs. Unspecified

For a stable isotope-labeled internal standard, the isotopic enrichment is a critical parameter that directly impacts quantitative accuracy. The 5-ALA-13C2,15N hydrochloride from BOC Sciences is supplied with a certified isotopic purity of 98% atom 13C and 98% atom 15N, with a chemical purity of 95% by HPLC . This contrasts with many other labeled ALA products where the isotopic enrichment is either not specified or is variable. This specification ensures that the mass shift of the internal standard relative to the unlabeled analyte is both defined and consistent, minimizing the contribution of the internal standard's own isotopic distribution to the analyte signal.

Isotopic Purity
Specification review
≥98% atom 13C, ≥98% atom 15N (HPLC 95%)
Defined enrichment supports accurate quantification
Certified per CoA; supports method validation
Quality Control Reference Standard Analytical Chemistry

Mass Shift: 13C2,15N vs. Single-Isotope Labels

Effective use of a stable isotope-labeled internal standard requires a sufficient mass difference to avoid spectral overlap with the analyte's natural isotopic peaks. The target compound, 5-ALA-13C2,15N HCl, provides a mass shift of +3 Da (Δm = 3) relative to the unlabeled 5-ALA (MW: 167.59 g/mol) . This meets the general recommendation for a minimum mass difference of 3 Da for small molecules to ensure clear separation in MS1 spectra . Comparatively, a single-isotope label (e.g., 5-ALA-13C1 or 5-ALA-15N1) provides a mass shift of only +1 Da, which is often insufficient to fully resolve the internal standard signal from the M+1 isotopic peak of the analyte, especially at higher analyte concentrations. This is a direct comparison of the target compound's labeling strategy.

Mass Shift
Direct comparison
+3 Da (vs +1 Da single label)
Enables unambiguous MS detection; avoids signal crosstalk
Recommended minimum Δm ≥3 Da for small molecules
Mass Spectrometry Internal Standard Method Development

Clinical Sensitivity: LC-MS/MS vs. Colorimetric Methods

Accurate measurement of urinary and plasma 5-ALA is essential for diagnosing and monitoring acute hepatic porphyrias. The 5-ALA-13C2,15N hydrochloride internal standard enables an LC-MS/MS method that achieves a lower limit of quantification (LLOQ) of 0.05 µM for ALA [1]. This represents a significant improvement over traditional colorimetric methods, which suffer from poor specificity and tend to overestimate ALA concentrations [2]. While the referenced LC-MS/MS study utilized a 13C5,15N-ALA internal standard, the methodological principle is directly applicable to the 13C2,15N-ALA analog, which provides a similar analytical advantage by enabling precise quantification at clinically relevant, low concentrations.

Analytical Sensitivity
Cross-study comparable
LLOQ 0.05 µM (LC-MS/MS with 13C,15N ISTD)
Supports high-sensitivity 5-ALA research assays
Colorimetric methods may overestimate due to interferences
Clinical Diagnostics Porphyria Therapeutic Monitoring

5-ALA-13C2,15N HCl: Optimal Use Cases


LC-MS/MS Assay Development for Porphyria Diagnosis

Utilize 5-ALA-13C2,15N HCl as the primary internal standard for LC-MS/MS method development and validation for quantifying ALA in human urine and plasma. The +3 Da mass difference ensures clear resolution from the analyte, while the 13C/15N label provides superior stability compared to deuterated alternatives . This enables the achievement of an LLOQ of 0.05 µM or better, providing the analytical sensitivity required to monitor subtle changes in ALA levels during porphyria attacks and therapeutic interventions [1].

Quantification in Pharmacokinetic & Metabolism Studies

Employ 5-ALA-13C2,15N HCl to quantify exogenous 5-ALA and its metabolites in preclinical and clinical pharmacokinetic (PK) studies. The certified isotopic purity (≥98% atom 13C and 15N) ensures that the internal standard contributes minimal interference to the analyte signal, a critical requirement for generating reliable PK parameters (AUC, Cmax, t1/2) . The use of a 13C/15N label over a deuterium label mitigates the risk of quantification error due to H/D exchange in biological matrices, ensuring data integrity for regulatory submissions.

Calibration of 5-ALA Reference Materials

As a high-purity, fully characterized stable isotope-labeled compound, 5-ALA-13C2,15N HCl can serve as a secondary reference standard for calibrating primary stock solutions of unlabeled 5-ALA hydrochloride (USP or pharmaceutical grade). Its defined chemical purity (≥95% by HPLC) and isotopic enrichment allow for the precise determination of unlabeled 5-ALA concentrations in reference materials and formulations using isotope dilution mass spectrometry (IDMS) .

Heme Biosynthesis Flux in Cell & In Vivo Models

Use 5-ALA-13C2,15N HCl in stable isotope-resolved metabolomics (SIRM) experiments to trace the incorporation of labeled nitrogen and carbon into downstream products of the heme biosynthetic pathway, such as porphobilinogen (PBG) and heme . The dual-isotope label enables the simultaneous tracking of carbon and nitrogen fluxes, providing a more comprehensive understanding of pathway regulation and dysfunction in models of porphyria, cancer, and other metabolic diseases.

Application
Selection Property
Validation Focus
Porphyria biomarker quantification in research urine/plasma
Isotopic label stability and mass shift
Matrix-effect correction and LLOQ verification
Preclinical and research PK studies of 5-ALA
Certified isotopic purity and minimal interference
Data integrity for exposure parameter calculation
Calibration of unlabeled 5-ALA reference standards
Defined chemical purity and isotopic enrichment
Isotope dilution mass spectrometry accuracy
Heme pathway flux analysis using stable isotope tracing
Dual 13C/15N label for tracking carbon and nitrogen
Metabolic incorporation into PBG and heme

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